DBeQ
DBeQ
Selective, potent, reversible and ATP-competitive p97 ATPase inhibitor (IC50 = 1.5 μM). Inhibits a number of cellular processes including ER-associated degradation, ubiquitin fusion degradation and autophagosome maturation. Decreases cancer cell growth and induces activation of caspases 3 and 7.
The ATPase p97 is an ubiquitin-selective chaperone known to play a critical role in the degradation of misfolded membrane and secretory proteins and has been linked to various cellular processes that require unfolding and disassembly of protein complexes. DBeQ is a selective, reversible, and ATP-competitive inhibitor of the ATPase p97 (Ki = 3.2 μM; IC50 = 1.5 μM). It does not exhibit activity when tested against a panel of 170 protein kinases at concentrations as high as 15 μM. At 10 μM it blocks endoplasmic reticulum-associated degradation, impairing the autophagy pathway and promoting the activation of caspase-3 and -7 in cancer cells.
DBeQ, also known as JRF 12, is a selective, reversible, and ATP-competitive inhibitor of the ATPase p97 for treatment of cancer. DBeQ impairs both ubiquitin-dependent and autophagic protein clearance pathways. DBeQ was shown to inhibit the ATPase activity of Vps4 with an IC50 of about 11.5 μM. To a less degree, it also inhibits hyphal growth. DBeQ blocks multiple processes that have been shown by RNAi to depend on p97, including degradation of ubiquitin fusion degradation and endoplasmic reticulum-associated degradation pathway reporters, as well as autophagosome maturation. DBeQ also potently inhibits cancer cell growth and is more rapid than a proteasome inhibitor at mobilizing the executioner caspases-3 and -7.
The ATPase p97 is an ubiquitin-selective chaperone known to play a critical role in the degradation of misfolded membrane and secretory proteins and has been linked to various cellular processes that require unfolding and disassembly of protein complexes. DBeQ is a selective, reversible, and ATP-competitive inhibitor of the ATPase p97 (Ki = 3.2 μM; IC50 = 1.5 μM). It does not exhibit activity when tested against a panel of 170 protein kinases at concentrations as high as 15 μM. At 10 μM it blocks endoplasmic reticulum-associated degradation, impairing the autophagy pathway and promoting the activation of caspase-3 and -7 in cancer cells.
DBeQ, also known as JRF 12, is a selective, reversible, and ATP-competitive inhibitor of the ATPase p97 for treatment of cancer. DBeQ impairs both ubiquitin-dependent and autophagic protein clearance pathways. DBeQ was shown to inhibit the ATPase activity of Vps4 with an IC50 of about 11.5 μM. To a less degree, it also inhibits hyphal growth. DBeQ blocks multiple processes that have been shown by RNAi to depend on p97, including degradation of ubiquitin fusion degradation and endoplasmic reticulum-associated degradation pathway reporters, as well as autophagosome maturation. DBeQ also potently inhibits cancer cell growth and is more rapid than a proteasome inhibitor at mobilizing the executioner caspases-3 and -7.
Brand Name:
Vulcanchem
CAS No.:
177355-84-9
VCID:
VC0525120
InChI:
InChI=1S/C22H20N4/c1-3-9-17(10-4-1)15-23-21-19-13-7-8-14-20(19)25-22(26-21)24-16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H2,23,24,25,26)
SMILES:
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NCC4=CC=CC=C4
Molecular Formula:
C22H20N4
Molecular Weight:
340.4 g/mol
DBeQ
CAS No.: 177355-84-9
Cat. No.: VC0525120
Molecular Formula: C22H20N4
Molecular Weight: 340.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Selective, potent, reversible and ATP-competitive p97 ATPase inhibitor (IC50 = 1.5 μM). Inhibits a number of cellular processes including ER-associated degradation, ubiquitin fusion degradation and autophagosome maturation. Decreases cancer cell growth and induces activation of caspases 3 and 7. The ATPase p97 is an ubiquitin-selective chaperone known to play a critical role in the degradation of misfolded membrane and secretory proteins and has been linked to various cellular processes that require unfolding and disassembly of protein complexes. DBeQ is a selective, reversible, and ATP-competitive inhibitor of the ATPase p97 (Ki = 3.2 μM; IC50 = 1.5 μM). It does not exhibit activity when tested against a panel of 170 protein kinases at concentrations as high as 15 μM. At 10 μM it blocks endoplasmic reticulum-associated degradation, impairing the autophagy pathway and promoting the activation of caspase-3 and -7 in cancer cells. DBeQ, also known as JRF 12, is a selective, reversible, and ATP-competitive inhibitor of the ATPase p97 for treatment of cancer. DBeQ impairs both ubiquitin-dependent and autophagic protein clearance pathways. DBeQ was shown to inhibit the ATPase activity of Vps4 with an IC50 of about 11.5 μM. To a less degree, it also inhibits hyphal growth. DBeQ blocks multiple processes that have been shown by RNAi to depend on p97, including degradation of ubiquitin fusion degradation and endoplasmic reticulum-associated degradation pathway reporters, as well as autophagosome maturation. DBeQ also potently inhibits cancer cell growth and is more rapid than a proteasome inhibitor at mobilizing the executioner caspases-3 and -7. |
|---|---|
| CAS No. | 177355-84-9 |
| Molecular Formula | C22H20N4 |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 2-N,4-N-dibenzylquinazoline-2,4-diamine |
| Standard InChI | InChI=1S/C22H20N4/c1-3-9-17(10-4-1)15-23-21-19-13-7-8-14-20(19)25-22(26-21)24-16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H2,23,24,25,26) |
| Standard InChI Key | QAIMUUJJAJBPCL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NCC4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NCC4=CC=CC=C4 |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator